molecular formula C21H15N5O2 B12844166 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole

6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole

Cat. No.: B12844166
M. Wt: 369.4 g/mol
InChI Key: ZEUBOWIOSAAXBU-UHFFFAOYSA-N
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Description

6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a nitro group, a phenyl group, and an indazole moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Condensation: The imidazo[1,2-a]pyridine moiety can undergo condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include α-bromoketones, 2-aminopyridines, and various oxidizing and reducing agents. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities and potential therapeutic applications .

Scientific Research Applications

6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with γ-aminobutyric acid receptors, similar to other imidazo[1,2-a]pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole is unique due to its specific structural features, such as the nitro group and the indazole moiety, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C21H15N5O2

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(6-nitroindazol-1-yl)methyl]-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C21H15N5O2/c27-26(28)17-10-9-16-13-22-25(18(16)12-17)14-19-21(15-6-2-1-3-7-15)23-20-8-4-5-11-24(19)20/h1-13H,14H2

InChI Key

ZEUBOWIOSAAXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4C5=C(C=CC(=C5)[N+](=O)[O-])C=N4

Origin of Product

United States

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